C.I. Direct Black 11

説明

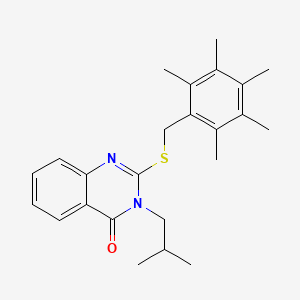

Structure

3D Structure

特性

CAS番号 |

6486-52-8 |

|---|---|

分子式 |

C24H30N2OS |

分子量 |

394.6 g/mol |

IUPAC名 |

3-(2-methylpropyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]quinazolin-4-one |

InChI |

InChI=1S/C24H30N2OS/c1-14(2)12-26-23(27)20-10-8-9-11-22(20)25-24(26)28-13-21-18(6)16(4)15(3)17(5)19(21)7/h8-11,14H,12-13H2,1-7H3 |

InChIキー |

BZCZGXOSHMMHLA-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C(C(=C1C)C)CSC2=NC3=CC=CC=C3C(=O)N2CC(C)C)C)C |

製品の起源 |

United States |

準備方法

Primary Diazotization

The first step involves diazotizing a primary aromatic amine. For example, p-nitroaniline is dissolved in hydrochloric acid, cooled to 10–15°C, and treated with sodium nitrite to form a diazonium salt. Key parameters include:

-

Temperature : Maintained below 15°C to prevent diazonium decomposition.

-

pH : Strongly acidic (pH 1–2) to stabilize the diazonium intermediate.

Primary Coupling

The diazonium salt reacts with a coupling agent like H acid (1-amino-8-naphthol-3,6-disulfonic acid). This step occurs at 5–7°C and pH 7.5–8.0 to ensure optimal electrophilic substitution. Excess coupling agent ensures complete reaction, minimizing unreacted diazonium salts.

Secondary Diazotization and Coupling

For polyazo dyes like Direct Black 11, a second diazotization is performed on intermediates containing free amino groups. For instance, m-phenylenediamine sulfonic acid is diazotized at 0–5°C and coupled with another intermediate (e.g., Gamma acid) at pH 5.0–5.5. This step introduces additional azo linkages, critical for achieving deep black shades.

Industrial-Scale Process Optimization

Temperature and pH Control

-

Cold water solubility : Direct Black 11 must dissolve in cold pulp (near 0°C) for paper dyeing applications. This requires sulfonic acid groups in the molecule to enhance hydrophilicity.

-

pH stability : Dyes like Direct Black 38 exhibit pH-dependent shade shifts, but optimized analogs (e.g., the dye in US4255327A) maintain color consistency across pH 4.5–8.0.

Purification and Isolation

-

Salting-out : Sodium chloride (5% w/v) precipitates the dye from aqueous solution at 50°C.

-

Filtration and drying : Roller drying or spray drying produces a stable powder form.

Comparative Analysis of Direct Black Dyes

The table below contrasts synthesis parameters for Direct Black 11 analogs:

Challenges and Innovations

化学反応の分析

科学研究アプリケーション

C.I. ダイレクトブラック11は、次のような科学研究において幅広い用途があります。

化学: 染料化学と反応機構を研究するためのモデル化合物として使用されます。

生物学: 生物組織や細胞の染色剤として使用されます。

医学: 診断アッセイと治療的用途における潜在的な使用について調査されています。

産業: 繊維産業で生地の染色に、紙産業で紙製品の着色に広く使用されています。

科学的研究の応用

C.I. Direct Black 11 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.

Biology: Employed as a staining agent for biological tissues and cells.

Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.

Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.

作用機序

類似の化合物との比較

C.I. ダイレクトブラック11は、C.I. ダイレクトブルー1やC.I. ダイレクトオレンジ25などの他の直接染料と比較できます。これらの染料はすべて、同様の適用方法と化学構造を共有していますが、C.I. ダイレクトブラック11は、優れた耐光堅牢性を備えた深い黒色を生成する能力でユニークです。他の同様の化合物には以下が含まれます。

C.I. ダイレクトブルー1: 青色で知られており、同様の用途で使用されています。

C.I. ダイレクトオレンジ25: オレンジの色合いを与え、セルロース繊維の染色に使用されます。

C.I. ダイレクトレッド81: 赤色を生成し、繊維染色に使用されます。

C.I. ダイレクトブラック11は、その深い黒色とさまざまな産業用途における汎用性で際立っています。

類似化合物との比較

Comparison with Similar Compounds

C.I. Direct Black 11 belongs to the class of direct azo dyes , which share structural and functional similarities. Below is a detailed comparison with two analogs: C.I. Direct Black 80 (azo dye) and C.I. Direct Brown BR (structurally related diazo compound).

Structural Analogs: C.I. Direct Brown BR

- Molecular Formula: C₁₈H₁₄N₄O₇S₂ (vs. C₉H₆BrNO₂ for Black 11)

- Key Differences :

- Applications : Both dyes are used for cotton dyeing, but Brown BR’s higher solubility makes it preferable for high-pH dye baths .

Functional Analogs: C.I. Direct Black 80

- Molecular Formula: C₃₄H₂₅N₁₃Na₂O₁₁S₂ (vs. C₉H₆BrNO₂ for Black 11)

- Key Differences :

- Direct Black 80 has a larger molecular structure with two azo groups, leading to higher adsorption capacity (97.08% removal efficiency at 40 g/L adsorbent) compared to Black 11’s 63–97% range .

- Black 80’s adsorption follows pseudo-first-order kinetics, while Black 11’s adsorption mechanisms are less studied but likely influenced by its bromine content .

- Environmental Impact : Both dyes require advanced removal methods (e.g., bio-adsorption using Zygophyllum gaetulum stems), but Black 80’s complex structure increases biodegradation challenges .

Table 1: Comparative Properties of this compound and Analogs

| Property | This compound | C.I. Direct Brown BR | C.I. Direct Black 80 |

|---|---|---|---|

| CAS No. | 7254-19-5 | 1761-61-1 | 12227-89-3 |

| Molecular Weight | 240.05 g/mol | 454.45 g/mol | 880.80 g/mol |

| Solubility | 0.052 mg/mL (water) | 0.687 mg/mL (water) | 0.24 mg/mL (water) |

| Adsorption Efficiency | 63–97% (pH-dependent) | 98% (ethanol-based removal) | 97.08% (bio-adsorption) |

| Key Functional Groups | Bromine, diazo | Sulfonic acid, diazo | Double azo, sulfonate |

| Primary Use | Textile dyeing | High-pH dye baths | Heavy-duty textile dyeing |

Table 2: Kinetic Models for Dye Adsorption

| Dye | Best-Fit Kinetic Model | R² Value | Adsorbent Used |

|---|---|---|---|

| This compound | Pseudo-second-order | 0.98 | Activated carbon |

| C.I. Direct Black 80 | Pseudo-first-order | 0.99 | Zygophyllum gaetulum |

| C.I. Direct Brown BR | Langmuir isotherm | 0.97 | Silica gel |

Research Findings and Environmental Considerations

- Toxicity: this compound’s bromine content may contribute to endocrine-disrupting effects, though it is less carcinogenic than analogs like C.I. Direct Black 38 .

- Removal Methods : Advanced oxidation processes (AOPs) and bio-adsorption are effective for Black 11, but its lower solubility complicates treatment compared to Black 80 .

- Industrial Preference : Black 11 is favored for cost-effectiveness in low-pH environments, while Black 80 dominates in high-efficiency dyeing due to its dual azo groups .

生物活性

C.I. Direct Black 11, also known as C.I. 30240, is a synthetic azo dye primarily used in textile applications. Its molecular formula is with a molecular weight of 816.18 g/mol. This compound belongs to the trisazo class of dyes and is characterized by its complex structure and various biological activities, which have been the subject of numerous studies.

The dye exhibits solubility in water and ethanol, with distinct colorimetric properties depending on the pH of the solution. The dye can appear green or black in neutral conditions but shifts to red under strong acid or alkaline conditions. The manufacturing process involves multiple chemical reactions, including diazotization and coupling reactions, which contribute to its stability and color properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 816.18 g/mol |

| Solubility | Water, Ethanol |

| Color Change | Green/Black (neutral), Red (acidic) |

Biological Activity

This compound has been investigated for its biological effects, particularly concerning its potential toxicity and carcinogenicity due to its azo structure, which can release aromatic amines like benzidine upon metabolism.

Toxicological Studies

- Carcinogenic Potential : Studies have indicated that exposure to benzidine-derived dyes, including this compound, poses a risk of carcinogenic effects. Research by the National Institute for Occupational Safety and Health (NIOSH) suggests that these dyes should be treated as potential carcinogens based on animal studies showing liver damage and precancerous conditions in rats .

- Metabolic Activation : In laboratory settings, metabolic studies have shown that this compound can be metabolized into benzidine in vivo, leading to increased levels of this carcinogen in urine samples from exposed rats . This highlights the importance of assessing both direct exposure to the dye and its metabolic byproducts.

- Cellular Effects : The dye has demonstrated effects on cellular mechanisms such as apoptosis and DNA damage in various studies. For instance, it has been observed to influence cell cycle regulation and induce cytotoxicity in certain cell lines .

Case Studies

Several case studies have explored the implications of exposure to this compound in occupational settings:

- Occupational Exposure : A study involving textile workers showed elevated levels of urinary benzidine among individuals frequently handling azo dyes, indicating a significant risk associated with long-term exposure to this compound and similar compounds .

- Environmental Impact : Research has also focused on the environmental persistence of this compound in wastewater from textile industries, where it can pose risks to aquatic life due to its toxicological properties .

Summary of Findings

The biological activity of this compound encompasses a range of toxicological effects primarily linked to its potential carcinogenicity through metabolic activation into benzidine. The following table summarizes key findings from various studies:

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing C.I. Direct Black 11, and how do reaction conditions (e.g., pH, temperature) influence yield and purity?

- Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH (8–10) and temperature (0–5°C). Yield optimization requires monitoring reactant molar ratios (e.g., 1:1.2 for diazo:coupling agent) and quenching side reactions via spectroscopic validation (UV-Vis, FTIR) . Purity is assessed via HPLC with C18 columns and mobile phases (e.g., acetonitrile/water). Adjusting pH post-synthesis minimizes byproducts like sulfonic acid derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer : UV-Vis spectroscopy identifies λmax (e.g., 570–600 nm in aqueous solutions) for electronic transitions. FTIR confirms functional groups (e.g., azo bonds at 1500–1600 cm⁻¹). NMR (¹H/¹³C) resolves aromatic proton environments, while mass spectrometry (ESI-MS) verifies molecular weight (e.g., ~781 g/mol) and fragmentation patterns .

Q. How does this compound interact with cellulose-based substrates, and what binding mechanisms dominate under varying ionic strengths?

- Methodological Answer : Adsorption isotherms (Langmuir/Freundlich models) quantify binding affinity. Ionic strength (e.g., NaCl 0.1–1.0 M) influences electrostatic interactions; zeta potential measurements correlate with dye uptake. FTIR-ATR tracks hydrogen bonding between sulfonate groups and cellulose hydroxyls .

Advanced Research Questions

Q. What experimental frameworks reconcile contradictory data on the photocatalytic degradation efficiency of this compound across studies (e.g., TiO2 vs. ZnO catalysts)?

- Methodological Answer : Contradictions arise from varying light sources (UV vs. visible), catalyst surface area (BET analysis), and pH (3–9). Use a standardized protocol: (1) control light intensity (e.g., 450 W/m²), (2) normalize catalyst loading (1 g/L), and (3) quantify intermediates via LC-MS to identify degradation pathways (e.g., azo bond cleavage vs. hydroxylation) .

Q. How can computational models (DFT, molecular dynamics) predict the toxicity of this compound degradation byproducts in aquatic systems?

- Methodological Answer : Density Functional Theory (DFT) calculates electron affinity and LUMO-HOMO gaps to assess reactivity of intermediates (e.g., aromatic amines). Molecular dynamics simulate binding affinity to biomolecules (e.g., DNA gyrase). Validate predictions with in vitro assays (e.g., Daphnia magna LC50 tests) .

Q. What mechanistic insights explain the pH-dependent aggregation behavior of this compound in aqueous solutions, and how does this affect dye stability?

- Methodological Answer : Dynamic Light Scattering (DLS) and TEM image aggregates at pH <6 (due to protonated sulfonate groups). Stability is quantified via zeta potential: values >|±30 mV| indicate dispersion. Kinetic studies (UV-Vis time scans) track aggregation rates. Use the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory to model interparticle forces .

Q. How do substituent modifications (e.g., –SO3H vs. –COOH) alter the dye’s adsorption kinetics on industrial effluents, and what statistical models optimize remediation?

- Methodological Answer : Synthesize analogs via sulfonation/carboxylation and compare adsorption capacities using pseudo-second-order kinetics. Response Surface Methodology (RSM) designs experiments to optimize variables (pH, adsorbent dosage). ANOVA validates model significance (p <0.05) .

Data Contradiction and Validation

Q. Why do studies report conflicting bioaccumulation factors (BAFs) for this compound in aquatic organisms, and how can meta-analysis resolve these discrepancies?

- Methodological Answer : Variability stems from exposure duration (acute vs. chronic) and organism lipid content. Conduct a PRISMA-guided meta-analysis: (1) screen studies using inclusion criteria (e.g., standardized BAF protocols), (2) apply random-effects models to pool data, and (3) assess heterogeneity via I² statistics .

Q. What criteria (e.g., FINER, PICO) should guide the design of ecotoxicological studies on this compound to ensure reproducibility and relevance?

- Methodological Answer : Use FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). Example: Population: Lemna minor; Intervention: 10–100 ppm dye exposure; Comparison: untreated controls; Outcome: chlorophyll-a inhibition. Pre-register protocols on platforms like OSF to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。